molecular formula C8H6BrNO2 B128175 6-Bromo-2H-1,4-benzoxazin-3(4H)-one CAS No. 24036-52-0

6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B128175
CAS RN: 24036-52-0
M. Wt: 228.04 g/mol
InChI Key: UQCFMEFQBSYDHY-UHFFFAOYSA-N
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Description

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been studied for various biological activities and synthetic applications. It is a derivative of the benzoxazinone family, which is known for its diverse range of biological properties and uses in organic synthesis.

Synthesis Analysis

The synthesis of 6-bromo-2H-1,4-benzoxazin-3(4H)-one derivatives has been explored in several studies. For instance, a series of 4H-3,1-benzoxazin-4-ones with a 4-(1,1-dimethylethyl)phenyl group at the 2-position have been prepared, showing hypolipidemic properties when the 6-position is substituted with a bromine atom . Additionally, the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones has been achieved by condensation of 6-bromo-2-substituted-benzoxazin-4-one with various reagents, confirming the structures through IR, (1)H-NMR, and mass spectral analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one has been elucidated, revealing extensive intermolecular hydrogen bonding . Similarly, the structure of 2-(2-tosylaminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one has been studied, highlighting the importance of intramolecular hydrogen bonding and charge transfer .

Chemical Reactions Analysis

The reactivity of 6-bromo-2H-1,4-benzoxazin-3(4H)-one has been investigated in various chemical reactions. It has been found to undergo unusual cleavage when reacted with certain amines, Schiff bases, and azines, leading to the formation of new compounds . The bromination and nitration reactions of benzoxazin-3(4H)-ones have also been described, providing conditions for substitution at specific positions on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-2H-1,4-benzoxazin-3(4H)-one derivatives are closely related to their molecular structure and substituents. The presence of a bromine atom at the 6-position significantly affects the compound's reactivity and biological activity. For instance, the hypolipidemic activity of these compounds has been attributed to a metabolite or degradation product . The stability of these compounds under various conditions has been studied, with some derivatives showing instability and undergoing ring opening under alkaline and acidic conditions .

Scientific Research Applications

Ring Opening and Degradation Properties

  • Research by Ilaš and Kikelj (2008) reveals that substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones, including 2-Bromo-2H-1,4-benzoxazin-3(4H)-ones, are unstable under alkaline and acidic conditions, leading to the opening of the benzoxazinone ring. This property is significant for understanding the chemical's behavior in various environments and could be relevant in chemical synthesis and environmental studies (Ilaš & Kikelj, 2008).

Bromination and Nitration Processes

  • Hanson, Richards, and Rozas (2003) described the conditions for bromination and nitration of (2H)-1,4-benzoxazin-3(4H)-3-one and its analogues at different positions. This information is vital for chemical synthesis, allowing for the development of novel compounds with potential applications in various fields, such as pharmaceuticals or materials science (Hanson, Richards, & Rozas, 2003).

Bioactivity and Ecological Role

  • Macias et al. (2009) conducted extensive research on the bioactivity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one compounds. They found that these compounds have phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them highly interesting from an ecological and pharmaceutical standpoint. This study opens avenues for the use of these compounds in developing natural herbicides and pharmaceuticals (Macias et al., 2009).

Antifungal Activity

  • Śmist, Kwiecień, and Krawczyk (2016) synthesized derivatives of 2H-1,4-benzoxazin-3(4H)-one and tested their antifungal activity. Their findings highlight the potential of these derivatives in addressing agricultural challenges related to phytopathogenic fungi (Śmist, Kwiecień, & Krawczyk, 2016).

Synthesis in Ionic Liquid Medium

  • Sharifi et al. (2014) developed a new method for synthesizing 2H-1,4-benzoxazines, including 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, in an ionic liquid medium. This method represents a more environmentally friendly approach to chemical synthesis and could have implications for green chemistry (Sharifi et al., 2014).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 6-Bromo-2H-1,4-benzoxazin-3(4H)-one . It is harmful if swallowed and irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

6-bromo-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCFMEFQBSYDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584777
Record name 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2H-1,4-benzoxazin-3(4H)-one

CAS RN

24036-52-0
Record name 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
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Synthesis routes and methods I

Procedure details

2-Amino-4-bromophenol (2.1 g, 11 mmol) and bromo acetyl bromide (1.4 mL, 16.5 mmol) were reacted according to the procedure for Intermediate 60 to afford product as a solid, 2.1 g (85%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triethylamine (2.4 mL, 17 mmol) was added to 2-amino-4-bromophenol (2.5 g, 13 mmol) in THF (80 mL). The reaction was cooled in ice and chloroacetyl chloride (1.12 mL, 14 mmol) added portionwise. It was stirred with cooling for 10 min then allowed to warm to r.t. and stirred for a further 2 h. The reaction mixture was cooled in ice and sodium hydride (1.05 g of a 60% suspension in oil, 26 mmol) was added portionwise. The mixture was stirred with ice-bath cooling for 20 min then at r.t. for 2 h before being quenched with water (20 mL). The THF was removed in vacuo and the resulting mixture diluted with water (100 mL). The precipitate was filtered off, washed with water (3×50 mL) and dried in vacuo to yield the title compound as a beige solid (2.14 g, 70%). δH (DMSO-d6) 4.60 (2H, s), 6.92 (1H, d, J 8.5 Hz), 7.02 (1H, d, J 2.3 Hz), 7.08 (1H, dd, J 8.5, 2.3 Hz), 10.81 (1H, br s).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-4-bromophenol (25 g, 133.0 mmol), NaHCO3 (22.4 g, 266.0 mmol) in 4-methylpentan-2-one (50 mL) and water (50 mL) at 0° C. was added 2-chloroacetyl chloride (10.0 mL, 200.0 mmol) dropwise. The reaction mixture was stirred at 80° C. for 24 h then cooled to ambient temperature and filtered. The filtrate was washed with water (3×10 mL) and dried over anhydrous Na2SO4. After filtration, the organic phase was evaporated to give 6-bromo-4H-benzo[1,4]oxazin-3-one as a white solid (27 g, 89%). 1H NMR (CDCl3, 400 MHz): δ 8.49 (brs, 1H), 7.08 (dd, J=8.4 Hz, J=2.0 Hz, 1H), 6.93 (d, J=2.0 Hz, 1H), 6.87 (d, J=8.4 Hz, 1H), 4.61 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

NEt3 (2.4 mL, 17 mmol) was added to 2-amino-4-bromophenol (2.5 g, 13 mmol) in THF (80 mL). The reaction mixture was cooled to 0° C., chloroacetyl chloride (1.12 mL, 14 mmol) was added portionwise and then stirred at 0° C. for 10 minutes before being allowed to warm to r.t. and stirred for a further 2 h. The reaction mixture was cooled to 0° C. and NaH (1.05 g, 60% dispersion in oil, 26 mmol) was added portionwise. The reaction mixture was stirred at 0° C. for 20 minutes then at r.t. for 2 h before being quenched with water (20 mL). The solvent was removed in vacuo and the resulting mixture diluted with water (100 mL). The precipitate was filtered, washed with water (3×50 mL) and dried in vacuo to give the title compound (2.14 g, 70%) as a beige solid. δH (DMSO-d6) 10.81 (1H, br. s), 7.08 (1H, dd, J 8.5 and J 2.3 Hz), 7.02 (1H, d, J 2.3 Hz), 6.92 (1H, d, J 8.5 Hz), 4.60 (2H, s).
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.05 g
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2H-1,4-benzoxazin-3(4H)-one
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Reactant of Route 6
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6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Citations

For This Compound
8
Citations
H Li, K Han, Q Guo, F Liu, P Yu, Y Teng - Frontier and Future Development …, 2014 - Springer
In order to further explore the potential pharmaceutical application of the benzoxazine type molecules, a series of novel 4 and 6 substituted 2H-benzo[b][1, 4]-oxazin-3(4H)-one …
Number of citations: 0 link.springer.com
J Ilaš, PŠ Anderluh, MS Dolenc, D Kikelj - Tetrahedron, 2005 - Elsevier
The 2H-1, 4-benzoxazin-3-(4H)-one (1) and 3, 4-dihydro-2H-1, 4-benzoxazine (2) scaffolds have been studied intensively as important heterocyclic systems for building natural 1, 2 and …
Number of citations: 182 www.sciencedirect.com
JR Rao, YF Zhou, X Zhang, XL Zhao - Chemistry & Biodiversity, 2022 - Wiley Online Library
To develop a novel skeleton for broad‐spectrum pesticides with high‐efficiency against tea tree diseases, a series of aniline 2H‐1,4‐benzoxazin‐3(4H)‐one derivatives containing a …
Number of citations: 1 onlinelibrary.wiley.com
V Nagalingam, R Sreenivasulu, N Madhavarao… - Journal of Chemical …, 2020 - Springer
A novel route for the preparation of 2H-1,4- benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 …
Number of citations: 3 link.springer.com
M von Wantoch Rekowski, A Pyriochou… - Bioorganic & medicinal …, 2010 - Elsevier
Soluble guanylyl cyclase (sGC) is an ubiquitously expressed enzyme that generates the second messenger cGMP and hence, leads to a number of physiological responses including …
Number of citations: 33 www.sciencedirect.com
M Armitage, G Bret, BM Choudary… - … Process Research & …, 2012 - ACS Publications
The discovery and development of an efficient manufacturing route to the SSRI-5-HT1A receptor antagonist 6-[(1-{2-[(2-methyl-5-quinolinyl)oxy]ethyl}-4-piperidinyl)methyl]-2H-1,4-…
Number of citations: 17 pubs.acs.org
MS Deshmukh, N Jain - ACS Medicinal Chemistry Letters, 2017 - ACS Publications
A series of novel oxazolidinone antibacterials with diverse fused heteroaryl C-rings bearing hydrogen bond donor and hydrogen bond acceptor functionalities were designed and …
Number of citations: 19 pubs.acs.org
H Zhao - 2020 - search.proquest.com
Heterocyclic components exist in the majority of physiologically important compounds. Incorporation of these heterocyclic units modulate solubility, enhance membrane permeability, …
Number of citations: 2 search.proquest.com

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